molecular formula C9H8N4O B1454656 1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 915370-10-4

1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1454656
CAS RN: 915370-10-4
M. Wt: 188.19 g/mol
InChI Key: XLEGAGKYCBSYJO-UHFFFAOYSA-N
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Description

“1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic compound that contains a pyridine ring and a 1,2,3-triazole ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring and a 1,2,3-triazole ring. These rings are likely connected by a methylene (-CH2-) group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine and 1,2,3-triazole rings. Pyridine is a basic aromatic heterocycle, while 1,2,3-triazoles are generally stable but can participate in various reactions due to the presence of multiple nitrogen atoms .

Scientific Research Applications

Catalysis and Synthesis Applications

A study reported the synthesis of Schiff bases containing the indole core with derivatives of 1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole, leading to the formation of complexes that were efficient catalysts for Suzuki–Miyaura coupling and allylation of aldehydes. These complexes demonstrated significant catalytic activity due to their unique structural features (Singh et al., 2017).

Heterocyclic Chemistry

Research on heterocyclic chemistry demonstrated the utility of 1,2,3-triazole derivatives in the annulation of the pyridine ring, leading to new derivatives of [1,2,3]triazolo[4,5-b]pyridine. This work showcases the versatility of 1,2,3-triazole derivatives in synthesizing complex heterocyclic structures with potential applications in drug development and materials science (Syrota et al., 2020).

Antimicrobial and Biological Activities

Several studies have focused on the antimicrobial properties of 1,2,4-triazole derivatives, including those containing the pyridine unit. These compounds have been shown to exhibit antifungal and plant growth regulatory activities, highlighting their potential as agricultural chemicals or antimicrobial agents (Liu et al., 2007).

Corrosion Inhibition

Research into corrosion inhibition revealed that 1,2,3-triazole derivatives could serve as effective corrosion inhibitors for mild steel in acidic media. This application is critical in industrial settings where metal corrosion can lead to significant economic losses and safety hazards (Ma et al., 2017).

Antioxidant Properties

The synthesis of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives and their evaluation for antioxidant and antiradical activities highlight the potential of these compounds in therapeutic applications, particularly in combating oxidative stress-related diseases (Bekircan et al., 2008).

Future Directions

Future research could focus on exploring the biological activities of this compound, as well as optimizing its synthesis process. Given the diverse biological activities of similar compounds, this compound could potentially be a candidate for drug development .

properties

IUPAC Name

1-(pyridin-3-ylmethyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c14-7-9-6-13(12-11-9)5-8-2-1-3-10-4-8/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEGAGKYCBSYJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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